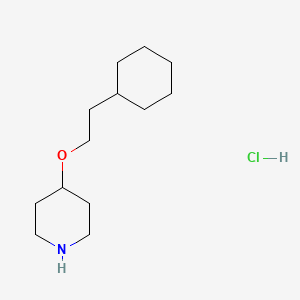

4-(2-Cyclohexylethoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(2-cyclohexylethoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h12-14H,1-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTINMPCWDCXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Cyclohexylethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-cyclohexylethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield .

Chemical Reactions Analysis

4-(2-Cyclohexylethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

4-(2-Cyclohexylethoxy)piperidine hydrochloride serves as a versatile building block in organic chemistry. Its piperidine structure allows for the synthesis of various derivatives, which can be utilized in the development of new chemical entities. The compound's ability to undergo various chemical reactions makes it an essential component in synthetic pathways for pharmaceuticals and agrochemicals.

2. Development of New Materials:

The compound is also being explored for its potential use in creating new materials, particularly in polymer science. Its unique properties may enhance the performance characteristics of polymers, such as flexibility and thermal stability.

Biological Applications

1. Pharmacological Research:

Research indicates that 4-(2-Cyclohexylethoxy)piperidine hydrochloride has significant interactions with neurotransmitter systems, particularly cholinergic and dopaminergic pathways. This activity positions it as a candidate for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia.

2. Antimicrobial Properties:

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antibiotics and antimicrobial agents.

Therapeutic Applications

1. Neurological Disorders:

The anticholinergic properties of 4-(2-Cyclohexylethoxy)piperidine hydrochloride make it a subject of interest for treating conditions like Parkinson's disease, where modulation of acetylcholine receptors is crucial. Its potential to enhance dopaminergic transmission could provide therapeutic benefits in managing motor symptoms associated with this disorder.

2. Cancer Research:

Emerging studies suggest that this compound may possess anticancer properties, making it a candidate for further investigation in oncology research. Its mechanism of action may involve the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

1. Antiparkinsonian Effects:

A study focused on the effects of 4-(2-Cyclohexylethoxy)piperidine hydrochloride on animal models demonstrated significant improvements in motor function, suggesting its potential as a therapeutic agent in Parkinson's disease management.

2. Neuroprotection:

Research has indicated that this compound may offer neuroprotective effects, reducing neuronal damage in models of neurodegenerative diseases. This property could be pivotal in developing treatments aimed at preserving cognitive function.

3. Multitarget Activity:

The multitarget activity profile of 4-(2-Cyclohexylethoxy)piperidine hydrochloride suggests that it may interact with multiple biological pathways, enhancing its therapeutic potential across various conditions.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-(2-cyclohexylethoxy)piperidine hydrochloride with structurally similar piperidine derivatives, focusing on substituent effects, molecular properties, and available toxicity

Key Research Findings

Substituent Effects on Physicochemical Properties

- Lipophilicity: The cyclohexylethoxy group in the target compound increases lipophilicity compared to analogs like 4-(3-fluorophenoxy)piperidine HCl, which has higher polarity due to fluorine . This property may enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted therapeutics.

- Solubility: Piperidine derivatives with electron-withdrawing groups (e.g., nitro in 4-(4-nitrophenyl)piperidine HCl) exhibit lower solubility in nonpolar solvents compared to alkyl-substituted analogs .

Regulatory Considerations

- Regulatory frameworks (e.g., REACH, GHS) apply broadly to piperidine derivatives, but specific classifications depend on substituents. For example, 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl is labeled as an irritant, necessitating specific safety protocols .

Biological Activity

4-(2-Cyclohexylethoxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications based on diverse research findings.

4-(2-Cyclohexylethoxy)piperidine hydrochloride is a piperidine derivative characterized by its cyclohexyl and ethoxy substituents. It is achiral, lacking stereocenters, which simplifies its synthesis and characterization. The compound is known to participate in various chemical reactions typical of piperidine derivatives, such as nucleophilic substitutions and electrophilic additions.

The compound exhibits significant interactions with various enzymes, particularly those involved in metabolic pathways. It has been shown to bind to active sites of enzymes, leading to modulation of their activity. For instance, it can act as a competitive inhibitor for certain proteases and hydrolases, impacting cellular metabolism and signaling pathways.

Cellular Effects

4-(2-Cyclohexylethoxy)piperidine hydrochloride influences several cellular processes:

- Cell Signaling : It modulates pathways involving protein kinases and phosphatases, affecting gene expression and cell proliferation.

- Apoptosis : The compound can inhibit phosphorylation of key signaling proteins, thereby influencing apoptotic pathways.

- Metabolic Function : At low doses, it enhances metabolic functions, while higher doses may lead to cytotoxicity .

Molecular Mechanism

The biological activity of 4-(2-Cyclohexylethoxy)piperidine hydrochloride is attributed to its ability to bind with biomolecules:

- Enzyme Interaction : The compound's functional groups facilitate hydrogen bonding with amino acid residues in enzyme active sites, leading to inhibition or activation.

- Conformational Changes : Binding can induce structural changes in proteins, altering their function and stability.

Pharmacological Studies

Recent studies have focused on the pharmacological implications of this compound:

- Receptor Binding : Interaction studies have indicated that it may bind to dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .

- In Vitro Assays : In vitro assays have demonstrated that the compound can significantly alter the activity of various ion channels and receptors. For example, it has been evaluated for its effects on KCNT1 channels, showing dose-dependent responses .

Dosage Effects in Animal Models

Research indicates that the effects of 4-(2-Cyclohexylethoxy)piperidine hydrochloride are dose-dependent:

- Low Doses : Beneficial effects on enzyme activity and metabolic functions.

- High Doses : Toxic effects leading to cellular damage and disruption of physiological processes. Threshold effects have been observed where optimal therapeutic outcomes occur within a specific dosage range .

Metabolic Pathways

The compound is involved in multiple metabolic pathways:

- Cytochrome P450 Interactions : It affects the biotransformation processes mediated by cytochrome P450 enzymes, influencing the levels of various metabolites including amino acids and lipids.

Transport and Distribution

The transport mechanisms for 4-(2-Cyclohexylethoxy)piperidine hydrochloride involve interactions with cellular transporters and binding proteins. This affects its distribution across tissues, which in turn influences its efficacy and potential toxicity.

Subcellular Localization

The localization of this compound within cells is crucial for its biological activity. It may target specific organelles such as mitochondria, impacting energy production and overall cellular function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-(2-Cyclohexylethoxy)piperidine hydrochloride:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-cyclohexylethoxy)piperidine hydrochloride, and how can purity be maximized?

- Methodology : The synthesis of piperidine derivatives typically involves nucleophilic substitution or etherification. For example, the reaction of piperidine with 2-cyclohexylethyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux, using a base like triethylamine to neutralize HCl byproducts . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing the hydrochloride salt form of piperidine derivatives?

- Methodology :

- NMR : H and C NMR confirm the cyclohexylethoxy substituent’s integration (e.g., δ 3.5–4.0 ppm for ether-linked protons) and piperidine ring conformation .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] and validates the molecular weight (e.g., ~290 g/mol).

- FT-IR : Bands at 2500–3000 cm (HCl salt N-H stretch) and 1100–1250 cm (C-O-C ether linkage) confirm structural integrity .

Q. What storage conditions prevent degradation of 4-(2-cyclohexylethoxy)piperidine hydrochloride?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon) to minimize hygroscopic degradation. Regular stability testing via HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures <2% impurity over 12 months .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the stereochemical outcome of cyclohexylethoxy substitution on piperidine?

- Methodology : Polar solvents (e.g., DMF) favor SN2 mechanisms, leading to inversion at the piperidine nitrogen. Elevated temperatures (60–80°C) may induce epimerization, detectable via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). Computational modeling (DFT at B3LYP/6-31G* level) predicts steric hindrance from the cyclohexyl group, favoring equatorial positioning .

Q. How should researchers address discrepancies in biological activity data across studies involving piperidine derivatives?

- Methodology :

- Assay Validation : Standardize cell-based assays (e.g., HEK293 cells expressing target receptors) with positive controls (e.g., known GPCR agonists).

- Data Normalization : Adjust for batch-to-batch variability in compound solubility using dynamic light scattering (DLS) to confirm monodisperse solutions .

- Meta-Analysis : Cross-reference IC values with structural analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify substituent-specific trends .

Q. What strategies optimize the pharmacokinetic profile of 4-(2-cyclohexylethoxy)piperidine hydrochloride for CNS targeting?

- Methodology :

- LogP Optimization : Adjust the cyclohexylethoxy chain length to balance blood-brain barrier permeability (target LogP ~2.5) and solubility.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 oxidation sites. Methylation of the piperidine nitrogen reduces first-pass metabolism .

Q. How can computational tools predict off-target interactions of 4-(2-cyclohexylethoxy)piperidine hydrochloride?

- Methodology :

- Docking Studies : Use AutoDock Vina to screen against the ChEMBL database. Prioritize targets with binding energy < -8.0 kcal/mol.

- Machine Learning : Train QSAR models on piperidine derivatives’ ADMET data (e.g., Ames test, hERG inhibition) to flag high-risk candidates .

Methodological Notes

- Contradiction Handling : Conflicting solubility data may arise from polymorphic forms (e.g., hydrochloride vs. free base). Use powder XRD to identify crystalline phases .

- Ecotoxicity Compliance : Follow OECD 201/202 guidelines for algal and Daphnia magna toxicity testing if environmental release is possible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.